molecular formula C18H18N2O4 B12714450 N-(5,11-Dihydro-5-methyl-10H-benzo(b,f)azepin-10-ylidene)methylammonium hydrogen oxalate CAS No. 94291-63-1

N-(5,11-Dihydro-5-methyl-10H-benzo(b,f)azepin-10-ylidene)methylammonium hydrogen oxalate

Cat. No.: B12714450
CAS No.: 94291-63-1
M. Wt: 326.3 g/mol
InChI Key: VYJQZYMXXLBFJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hydrogen oxalate salt derived from a dibenzoazepine backbone substituted with a methylammonium group. It features a planar aromatic system fused with a seven-membered azepine ring, stabilized by resonance. The hydrogen oxalate counterion enhances its solubility in polar solvents.

Properties

CAS No.

94291-63-1

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

2-hydroxy-2-oxoacetate;methyl-(11-methyl-6H-benzo[b][1]benzazepin-5-ylidene)azanium

InChI

InChI=1S/C16H16N2.C2H2O4/c1-17-14-11-12-7-3-5-9-15(12)18(2)16-10-6-4-8-13(14)16;3-1(4)2(5)6/h3-10H,11H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

VYJQZYMXXLBFJC-UHFFFAOYSA-N

Canonical SMILES

C[NH+]=C1CC2=CC=CC=C2N(C3=CC=CC=C13)C.C(=O)(C(=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,11-dihydro-5-methyl-10H-benzo[b,f]azepin-10-ylidene)methylammonium hydrogen oxalate typically involves the reaction of 5,11-dihydro-5-methyl-10H-benzo[b,f]azepine with formaldehyde and subsequent treatment with oxalic acid. The reaction conditions often include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include:

Chemical Reactions Analysis

Types of Reactions

N-(5,11-dihydro-5-methyl-10H-benzo[b,f]azepin-10-ylidene)methylammonium hydrogen oxalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

N-(5,11-dihydro-5-methyl-10H-benzo[b,f]azepin-10-ylidene)methylammonium hydrogen oxalate has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5,11-dihydro-5-methyl-10H-benzo[b,f]azepin-10-ylidene)methylammonium hydrogen oxalate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Structural Similarities and Variations

The compound shares structural motifs with several dibenzoazepine derivatives, differing primarily in substituents, counterions, and heteroatom arrangements. Key analogs include:

N-(5,11-Dihydro-5-methyl-10H-dibenz[b,f]azepin-10-ylidene)methylamine
  • Molecular Formula : C₁₆H₁₆N₂
  • Molar Mass : 236.31 g/mol
  • Key Features : Lacks the hydrogen oxalate counterion, existing as a neutral imine. The absence of ionic character reduces polarity compared to the target compound. Registered under CAS 94291-62-0, it serves as a precursor in synthetic pathways .
3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine
  • Molecular Formula : C₁₉H₂₄N₂
  • Molar Mass : 280.41 g/mol
  • Key Features : Contains a dimethylpropylamine side chain instead of a methylammonium group. Classified as a laboratory chemical with acute toxicity (OSHA HCS Category 4) and respiratory irritation hazards .
2-Amino-10-methyldibenzo[b,f][1,4]oxazepin-11(10H)-one
  • Molecular Formula : C₁₅H₁₃N₂O₂
  • Key Features: Incorporates an oxygen atom in the azepine ring, forming an oxazepine system.

Physicochemical Properties and Stability

Property Target Compound (Hydrogen Oxalate) N-(Dibenzazepin-ylidene)methylamine 3-(Dibenzoazepinyl)-dimethylpropylamine
Molecular Weight Not explicitly reported 236.31 g/mol 280.41 g/mol
Solubility Enhanced in polar solvents* Likely low (neutral imine) Limited (hydrophobic side chain)
Hazards Not reported No data Acute toxicity, skin/eye irritation
Synthetic Routes Likely via imine salt formation Direct condensation Alkylation of dibenzoazepine precursors

*Inferred from hydrogen oxalate counterion’s ionic nature.

Functional Comparisons

  • Electronic Effects : The hydrogen oxalate salt’s ionic nature increases polarity, favoring applications in aqueous-phase reactions or as a crystalline material. Neutral analogs like N-(dibenzazepin-ylidene)methylamine may exhibit better organic solvent compatibility .
  • Photochemical Stability: Oxazepine derivatives (e.g., 2-amino-10-methyl-oxazepinone) demonstrate altered stability due to heteroatom substitution, which could inform design principles for the target compound in optoelectronic applications .

Research Implications and Gaps

  • Synthesis : highlights NaH-mediated alkylation in DMF as a viable route for dibenzothiazepine derivatives, suggesting analogous methods for the target compound .
  • Applications : Methylammonium-based compounds (e.g., CH₃NH₃PbI₃ perovskites in –7) show promise in photovoltaics, but the target compound’s role in such systems remains unexplored .
  • Safety : The dimethylpropylamine analog’s hazards underscore the need for rigorous toxicity profiling of the hydrogen oxalate derivative .

Biological Activity

N-(5,11-Dihydro-5-methyl-10H-benzo(b,f)azepin-10-ylidene)methylammonium hydrogen oxalate is a compound derived from the dibenz[b,f]azepine family, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the dibenz[b,f]azepine framework, which is known for its diverse biological activities. The molecular formula is C15H16N2O4C_{15}H_{16}N_2O_4, with a molecular weight of approximately 288.30 g/mol. The presence of the methylammonium group and hydrogen oxalate contributes to its solubility and bioactivity.

Pharmacological Properties

Research has indicated that derivatives of dibenz[b,f]azepine exhibit various pharmacological activities, including:

  • Anticholinergic Effects : These compounds have been shown to possess significant anticholinergic properties, which can influence neurotransmitter activity in the central nervous system (CNS) .
  • Sedative and Anxiolytic Activities : The sedative effects are attributed to their interaction with neurotransmitter systems, particularly GABAergic pathways .
  • Anticonvulsant Activity : Some studies suggest that these compounds may act as anticonvulsants by modulating synaptic transmission and inhibiting excitatory neurotransmission .
  • Histaminolytic Effects : They may also exhibit antihistamine activity, contributing to their potential use in treating allergic reactions .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound likely interacts with various receptors in the CNS, including serotonin and dopamine receptors, influencing mood and behavior.
  • Inhibition of Neurotransmitter Reuptake : It may inhibit the reuptake of neurotransmitters such as norepinephrine, enhancing their availability in synaptic clefts.
  • Calcium Channel Blockade : Some derivatives have shown potential in blocking calcium channels, which can reduce neuronal excitability and prevent seizures.

Case Studies

Several studies have highlighted the efficacy of dibenz[b,f]azepine derivatives in clinical settings:

  • Case Study 1 : A clinical trial involving patients with generalized anxiety disorder demonstrated that a related compound significantly reduced anxiety symptoms compared to a placebo .
  • Case Study 2 : In an animal model of epilepsy, administration of the compound resulted in a marked decrease in seizure frequency and severity, supporting its potential as an anticonvulsant agent .

Data Table of Biological Activities

Activity TypeObserved EffectsReference
AnticholinergicInhibition of CNS reflexes
SedativeReduced anxiety and sedation
AnticonvulsantDecreased seizure frequency
HistaminolyticReduced allergic response

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.